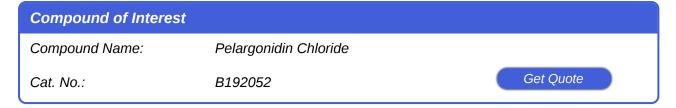


# Technical Guide: Pelargonidin Chloride (CAS No. 134-04-3)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pelargonidin chloride**, a member of the anthocyanidin class of flavonoids, is a naturally occurring plant pigment responsible for many of the red and orange hues observed in fruits and flowers.[1] Its CAS number is 134-04-3.[2][3][4][5] Beyond its role as a pigment, **pelargonidin chloride** has garnered significant interest in the scientific community for its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of its physicochemical characteristics, biological activities, and relevant experimental protocols for researchers in drug discovery and development.

## **Physicochemical Properties**

**Pelargonidin chloride** is a water-soluble compound that exhibits a characteristic red color in acidic solutions, which transitions to a bluish hue in neutral to alkaline conditions.



Property	Value	Source
CAS Number	134-04-3	[2][3][4][5]
Molecular Formula	C15H11ClO5	[2][3]
Molecular Weight	306.70 g/mol	[4]
Appearance	Red to brown solid/powder	[4][6]
Purity	Typically >97% by HPLC	[2]
Solubility	Soluble in DMSO, methanol, and ethanol.	[6]
Storage	Store at 2-8°C, protected from light.	[6]
UV/Vis λmax	275, 520 nm	Not explicitly found in search results

## **Biological Activity and Mechanism of Action**

**Pelargonidin chloride** exhibits a range of biological activities, with its antioxidant and cytoprotective effects being the most extensively studied. A key mechanism of action is its modulation of the Keap1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

## **Keap1/Nrf2 Signaling Pathway**

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like **pelargonidin chloride**, this interaction is disrupted.

**Pelargonidin chloride** promotes the dissociation of Nrf2 from Keap1.[2][7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H



quinone dehydrogenase 1 (NQO1).[4][6] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Figure 1: Pelargonidin Chloride-mediated activation of the Nrf2 signaling pathway.

## **Quantitative Data on Biological Activity**

The bioactivity of **pelargonidin chloride** has been quantified in various in vitro and in vivo studies.



Assay	Cell Line/Model	Effect	Concentration/ Dose	Source
Cell Viability (MTT Assay)	JB6 P+ cells	Time- and dose- dependent inhibition of cell viability	10-100 μM (1, 3, 5 days)	[6]
Cell Cycle Arrest	JB6 P+ cells	Induction of cell cycle arrest at sub-G1 phase	10, 30, 50 μM (3 days)	[6]
Gene Expression (mRNA & Protein)	JB6 P+ cells	Increased expression of HO-1, NQO1, and Nrf2	10, 30, 50 μM (5 days)	[6]
Cytotoxicity (MTT Assay)	HT29 cells	Irreversible inhibition of cell viability	GI <sub>50</sub> = 0.31 μM (24 hours)	[8]
Neuroprotection	Rat model of spinal cord injury	Improved functional recovery and attenuated neuropathic pain	1, 2, and 4 mM (intrathecal injection)	[5]
Cytoprotection	HepG2 cells	Increased cell viability against citrinin-induced toxicity	50 and 100 μM	[2][4][7]

## **Experimental Protocols**In Vitro Cell Viability Assessment using MTT Assay

This protocol is adapted from a study where **pelargonidin chloride** was used to protect HepG2 cells against citrinin-induced cytotoxicity.[2][4][7]



Objective: To determine the effect of a test compound on the viability of cultured mammalian cells.

#### Materials:

- HepG2 (Human liver hepatocellular carcinoma) cell line
- Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution
- Pelargonidin chloride (CAS 134-04-3)
- Test compound (e.g., a toxin like citrinin)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 24-well cell culture plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

#### Methodology:

- Cell Seeding: Seed HepG2 cells in 24-well plates at a desired density and allow them to adhere and grow for 24-48 hours in complete MEM.
- Treatment:
  - For assessing the protective effect of pelargonidin chloride, pre-incubate the cells with varying concentrations of pelargonidin chloride (e.g., 50 and 100 μM) in serum-free media for 2 hours.[2][4][7]



- Following pre-incubation, add the cytotoxic agent (e.g., citrinin) at its determined IC<sub>50</sub>
   concentration and incubate for 24 hours.[2][4][7]
- Include appropriate controls: untreated cells, cells treated with pelargonidin chloride alone, and cells treated with the cytotoxic agent alone.

#### MTT Incubation:

- After the 24-hour treatment period, remove the culture medium.
- Add 500 μL of serum-free medium and 50 μL of MTT solution (final concentration 0.5 mg/mL) to each well.
- Incubate the plate at 37°C for 2-4 hours, protected from light, to allow for the formation of formazan crystals.

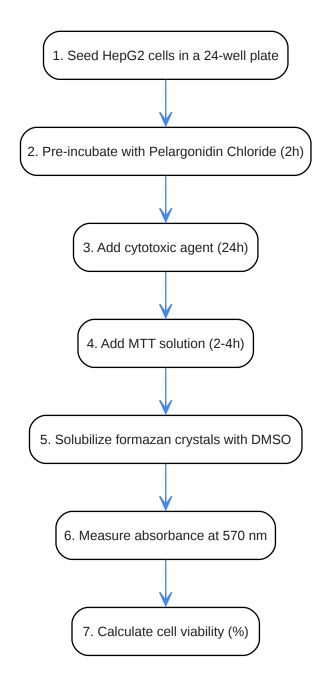
#### Formazan Solubilization:

- Carefully remove the MTT solution.
- Add 500 μL of DMSO to each well to dissolve the purple formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.

#### Data Acquisition:

- Measure the absorbance of each well at 570 nm using a microplate reader.
- Express the results as a percentage of the control (untreated cells) to determine cell viability.





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Figure 2: Workflow for the MTT cell viability assay.

## In Vivo Neuroprotection Study in a Rat Model

This protocol is based on a study investigating the neuroprotective effects of pelargonidin in a rat model of spinal cord injury.[5]



Objective: To evaluate the in vivo efficacy of **pelargonidin chloride** in promoting functional recovery and reducing neuropathic pain.

#### Materials:

- Adult male Wistar rats (230-250 g)
- Pelargonidin chloride
- Distilled water (for vehicle control)
- Anesthetic agents
- Surgical instruments for laminectomy
- Apparatus for inducing spinal cord compression injury
- Behavioral testing equipment (e.g., for assessing motor function)

#### Methodology:

- Animal Groups: Randomly assign rats to different groups:
  - Sham group (laminectomy without injury, receives vehicle)
  - Spinal Cord Injury (SCI) group (laminectomy with injury, receives vehicle)
  - Treatment groups (laminectomy with injury, receive different doses of pelargonidin, e.g., 1,
     2, and 4 mM).[5]
- Surgical Procedure:
  - Anesthetize the rats according to approved institutional protocols.
  - Perform a laminectomy at the appropriate spinal level to expose the spinal cord.
  - In the SCI and treatment groups, induce a compression injury to the spinal cord.
- Drug Administration:



- $\circ$  Thirty minutes after the injury, administer **pelargonidin chloride** or the vehicle via intrathecal injection (10  $\mu$ L).[5]
- Post-operative Care and Behavioral Assessment:
  - Provide appropriate post-operative care, including analgesics and bladder expression.
  - At regular intervals post-injury, conduct behavioral assessments to evaluate motor function and neuropathic pain.
- Biochemical and Histological Analysis:
  - At the end of the study period, collect serum and spinal cord tissue.
  - Analyze serum for markers of oxidative stress (e.g., catalase and glutathione activity).
  - Perform histological analysis of the spinal cord tissue to assess the extent of injury and any neuroprotective effects.

## Conclusion

**Pelargonidin chloride** is a promising natural compound with well-documented antioxidant and cytoprotective activities, primarily mediated through the activation of the Nrf2 signaling pathway. Its potential therapeutic applications in conditions associated with oxidative stress and inflammation warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this bioactive molecule.

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